N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide is a chemical compound known for its unique structure, which includes a benzofuran moiety and a bromobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide typically involves the following steps:
Formation of the benzofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the benzofuran to the phenyl ring: This step often involves a Friedel-Crafts acylation reaction, where the benzofuran is attached to a phenyl ring using a suitable acyl chloride and a Lewis acid catalyst.
Introduction of the bromobenzamide group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The bromobenzamide group may also contribute to the compound’s biological activity by interacting with cellular proteins and influencing signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide: Similar structure but with a methoxy group instead of a bromine atom.
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a bromobenzamide group.
Uniqueness
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C22H14BrNO3 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[4-(1-benzofuran-2-carbonyl)phenyl]-2-bromobenzamide |
InChI |
InChI=1S/C22H14BrNO3/c23-18-7-3-2-6-17(18)22(26)24-16-11-9-14(10-12-16)21(25)20-13-15-5-1-4-8-19(15)27-20/h1-13H,(H,24,26) |
InChI Key |
PGPIQPRKYFTGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.